6-bromo-3-chloro-5-methylpyridine-2-carbonitrile
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Overview
Description
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H4BrClN2. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, chlorine, and a nitrile group makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile typically involves the halogenation of 2-methylpyridine derivatives. One common method includes the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . The reaction conditions often require a controlled environment to ensure selective halogenation at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process often includes halogenation, nitrile formation, and purification steps to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the development of bioactive compounds for studying biological pathways.
Medicine: Potential precursor for pharmaceutical agents targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action for compounds derived from 6-bromo-3-chloro-5-methylpyridine-2-carbonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The presence of halogen atoms and a nitrile group can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes .
Comparison with Similar Compounds
6-Bromo-3-chloro-2-methylpyridine: Similar structure but with a different position of the methyl group.
5-Bromo-2-methylpyridine: Lacks the chlorine and nitrile groups, making it less versatile.
2-Bromo-6-methylpyridine: Similar but lacks the chlorine and nitrile groups.
Uniqueness: 6-Bromo-3-chloro-5-methylpyridine-2-carbonitrile is unique due to the combination of bromine, chlorine, and nitrile functionalities, which provide a wide range of reactivity and applications in various fields .
Properties
CAS No. |
2731006-41-8 |
---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.5 |
Purity |
95 |
Origin of Product |
United States |
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